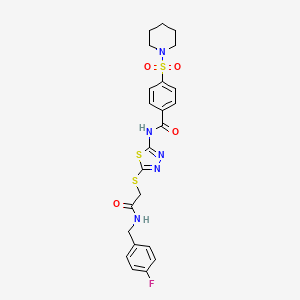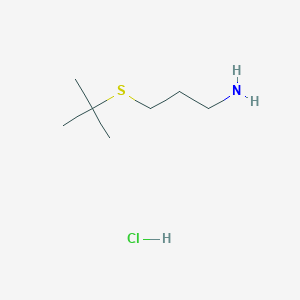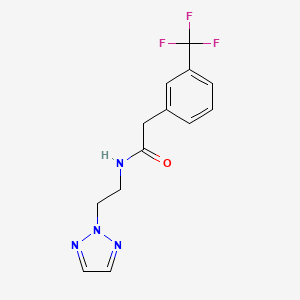
1-(Bromo(phenyl)methyl)-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brominated compounds, such as “1-(Bromo(phenyl)methyl)-2-iodobenzene”, are typically used in organic synthesis due to their reactivity . They often serve as intermediates in the preparation of other compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, brominated compounds are generally prepared by the reaction of bromine with the parent compound in the presence of a catalyst .Chemical Reactions Analysis
Brominated compounds are known to undergo various types of reactions, including nucleophilic substitution and elimination reactions . The specific reactions that “this compound” undergoes would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of brominated compounds depend on their specific structure . These properties include boiling point, melting point, density, and solubility .Applications De Recherche Scientifique
Solar Cell Enhancement
The application of bromobenzene and iodobenzene derivatives, including those similar to 1-(Bromo(phenyl)methyl)-2-iodobenzene, has been investigated in the context of polymer/fullerene solar cells. The use of a bromobenzene/1,8-diiodooctane co-solvent system has demonstrated significantly improved performance compared to the conventional chlorobenzene/1,8-diiodooctane system. This improvement is attributed to enhanced diode characteristics, higher charge-carrier mobility, and improved morphology of the polymer/fullerene composites, making bromobenzene an excellent alternative solvent for these systems (Huang et al., 2014).
Anion Sensing
Bromobenzene derivatives have been utilized in the synthesis of molecules for anion sensing. A study introduced a blue fluorescent p-dimesitylboryl-phenyl-functionalized 1,3-bisbenzimidazolyl benzene molecule, synthesized via Stille coupling involving bromobenzene, which exhibited selectivity in sensing CN– and halide anions (F–, Cl–, Br–, I–). This molecule demonstrates the potential of bromobenzene derivatives in developing "turn-off" molecular sensors through charge-transfer processes, providing insights into the photophysical properties of these compounds (Brazeau et al., 2017).
Organic Synthesis and Functionalization
The versatility of this compound in organic synthesis is further highlighted by its role in the facile synthesis of functionalized dibenzo[fg,op]naphthacenes. This process involves the condensation of phenylacetates with pyrylium salts and a palladium-catalyzed dehydrohalogenation, showcasing the compound's utility in creating complex organic structures with potential applications in materials science and pharmaceutical development (Cheng et al., 2003).
Chemical Reactivity and Material Properties
Research on the reactivity of the phenyl cation generated from bromobenzene and iodobenzene derivatives in cryogenic argon matrices has provided valuable insights into the interactions and transformations of these compounds at the molecular level. The identification and characterization of these reactions contribute to our understanding of the fundamental chemistry underlying the synthesis and manipulation of complex organic molecules (Winkler & Sander, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[bromo(phenyl)methyl]-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrI/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZIYGUIIDRGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2712701.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2712702.png)

![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2712706.png)
![N-[[4-[4-(Oxan-4-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712707.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2712708.png)



![[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B2712716.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2712717.png)
![(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712719.png)